1-BOC-4-(2,4-difluorobenzyl)piperazine
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is an important organic intermediate used in the preparation of various pharmaceuticals .
Mode of Action
It’s likely that the compound interacts with its targets through its piperazine moiety, a common structural feature in many bioactive compounds .
Result of Action
As an organic intermediate, it’s likely that this compound contributes to the therapeutic effects of the pharmaceuticals it helps to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-4-(2,4-difluorobenzyl)piperazine typically involves the reaction of 4-(2,4-difluorobenzyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-BOC-4-(2,4-difluorobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of one or both fluorine atoms on the benzyl ring.
Deprotection Reactions: The major product is 4-(2,4-difluorobenzyl)piperazine.
Scientific Research Applications
1-BOC-4-(2,4-difluorobenzyl)piperazine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds, such as receptor ligands and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-BOC-4-(4-aminophenyl)piperazine: Used in the synthesis of pharmaceutical and agrochemical compounds.
1-BOC-4-(benzyl)piperazine: Another intermediate used in organic synthesis.
Uniqueness
1-BOC-4-(2,4-difluorobenzyl)piperazine is unique due to the presence of the difluorobenzyl group, which imparts specific chemical properties such as increased lipophilicity and potential for selective biological activity .
Properties
IUPAC Name |
tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUOECDWCAUMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.